molecular formula C19H22N6 B1459961 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine CAS No. 1217735-25-5

5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

Cat. No. B1459961
M. Wt: 334.4 g/mol
InChI Key: WXYHLZGFKWPBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine” is a complex organic molecule. It is part of the class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Various strategies have been developed for the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a unique heterocyclic structure present in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The compound can undergo various reactions due to the presence of multiple reactive sites, including the nitrogen atoms in the triazole ring and the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Information like melting point, boiling point, density, molecular formula, molecular weight, and toxicity can be found on chemical databases .

Scientific Research Applications

Synthesis and Chemical Transformations

The chemical compound 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine, a derivative within the broader category of triazolopyrimidines, has been studied for various synthetic and chemical transformation applications in scientific research. These compounds are synthesized through various methods, involving the condensation of amino-triazole with chalcones or dimethylamino-propiophenone, leading to the formation of 6,7-dihydro-triazolo[1,5-a]pyrimidines. The equilibrium between these compounds and their tautomeric forms has been explored, showcasing the versatility of these compounds in chemical synthesis (Desenko et al., 2006).

Moreover, the cyclocondensation of 3-amino-1,2,4-triazole with 4-methylpent-3-en-2-one and its subsequent transformations have been investigated, expanding the understanding of chemical behaviors and potential applications of these compounds in diverse reactions (Zemlyanaya et al., 2018). These studies provide a foundation for exploring the reactivity and functionalization of triazolopyrimidines, contributing to their potential utility in various fields of scientific research.

Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, involves the reaction of dimethylamino components with amino-pyrazoles or triazoles. This process leads to the creation of novel heterocyclic structures with potential biological activities. The ability to generate such diverse heterocycles from dimethylamino precursors illustrates the significance of these compounds in the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Abdel‐Aziz et al., 2008).

Crystal Structure Analysis

Crystal structure analysis of derivatives, such as 7-dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has provided insights into the molecular configurations and interactions within these compounds. The planarity of the heterocyclic core and the intramolecular hydrogen bonding patterns observed in these analyses highlight the structural features that could influence the reactivity and stability of these compounds. Such studies are crucial for understanding the physical and chemical properties of these molecules, which is essential for their application in various scientific fields (Dolzhenko et al., 2008).

Future Directions

The future directions in the research of this compound could involve the development of more efficient synthesis methods, exploration of its biological activities, and its potential use in the development of new pharmaceuticals .

properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-24(2)15-10-8-13(9-11-15)17-16(20)18(14-6-4-3-5-7-14)25-19(23-17)21-12-22-25/h3-12,16-18H,20H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYHLZGFKWPBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(C(N3C(=NC=N3)N2)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
Reactant of Route 2
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 3
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 4
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 5
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 6
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.